2-Methyl-3-biphenylmethanol
Overview
Description
2-Methyl-3-biphenylmethanol is a compound that has been the subject of various studies due to its interesting structural and chemical properties. The molecule consists of a biphenyl structure with a methanol group attached, which allows for the formation of hydrogen bonds and contributes to its unique behavior in different states, such as solid, liquid, and crystalline forms.
Synthesis Analysis
The synthesis of related biphenylmethanol compounds often involves electrochemical oxidation of metal anodes in the presence of specific ligands, as seen in the synthesis of metal complexes with 2-(2-hydroxyphenyliminomethyl)-1-(4-methyl-phenylsulfonamido)benzene . These processes can yield various complexes, depending on the metals and additional ligands used, which can significantly alter the properties and applications of the resulting compounds.
Molecular Structure Analysis
The molecular structure of 2-biphenylmethanol has been extensively studied using X-ray crystallography and quantum mechanical modeling. The molecule crystallizes in a non-centrosymmetric monoclinic space group, with dihedral angles between the phenyl rings and between the methanol and phenyl groups varying among the molecules in the asymmetric unit . The presence of hydrogen bonds significantly influences the crystal structure and dynamics of the molecule .
Chemical Reactions Analysis
While specific chemical reactions of 2-Methyl-3-biphenylmethanol are not detailed in the provided papers, studies on similar biphenylmethanol compounds have shown that they can participate in various reactions. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves the reaction of a compound with a Grignard reagent, indicating that biphenylmethanols can act as substrates in Grignard reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-biphenylmethanol have been investigated through theoretical and experimental methods. The compound's vibrational spectra, including IR and Raman, have been calculated and measured, providing insights into the intermolecular interactions and the role of hydrogen bonding . The density functional theory has been applied to calculate various properties such as structure, energy, dipole moment, and polarizability, which are crucial for understanding the behavior of the molecule in different phases .
Scientific Research Applications
Quantum Mechanical Modeling and Spectroscopic Studies
- Quantum Mechanical Investigations: 2-Methyl-3-biphenylmethanol (also known as 2-biphenylmethanol) has been the subject of quantum mechanical investigations. Studies have explored its structure and infrared (IR) absorption spectra using computational methods like the B3LYP method and 6-31G (d) basis set, identifying various conformers of the molecule (Babkov et al., 2004).
- Theoretical and Empirical Structure Analysis: Extensive theoretical and empirical analysis has been conducted on 2-biphenylmethanol. X-ray crystallography and IR transmittance spectra were employed to study its crystal structure and understand its intermolecular interactions (Babkov et al., 2005).
Thermal Behavior and Molecular Mobility
- Thermal Behavior and Crystallization: The thermal behavior of 2-biphenylmethanol has been studied, revealing interesting properties like strong resistance to crystallization and a tendency to vitrify on cooling. This contrasted with its isomers, which displayed different crystallization behaviors (Diogo et al., 2006).
Spectroscopic Analysis of Vitrification Process
- Study of Vitrification Process: IR and low-frequency Raman spectroscopy have been utilized to study the vitrification process of 2-biphenylmethanol. This work highlighted changes in the IR spectra during the cooling of the supercooled liquid to the glass transition temperature (Baran et al., 2005).
Modeling of Structure and Vibrational Spectra
- Structure and Dynamics Modeling: The structure and vibrational spectra of 2-biphenylmethanol have been modeled using computational methods, providing insights into the peculiarities of its crystal structure and dynamics due to hydrogen bonding (Babkov et al., 2006).
Investigation of Hydrogen Bonding and Crystal Structure
- Hydrogen Bonding and Crystal Structure Insights: Comprehensive studies have been conducted on the crystalline structure of 2-biphenylmethanol, highlighting the role of hydrogen bonding in its structure and interpreting its IR spectra based on molecular modeling and crystallography data (Babkov et al., 2006).
Insights into Supercooled Liquid State
- Molecular Studies in Supercooled State: Research has delved into the properties of 2-biphenylmethanol in its supercooled liquid state, using techniques like FT-IR spectroscopy to observe crystalline phase transformations (Davydova et al., 2007).
Molecular Conformation Influenced by Hydrogen Bonds
- Impact of Hydrogen Bonds on Molecule Conformation: Studies have shown that hydrogen bonding in 2-biphenylmethanol influences not only the intermolecular bonds but also the molecule's conformation, particularly affecting the orientation of phenyl rings and the methanol group (Babkov et al., 2004).
Safety And Hazards
When handling 2-Methyl-3-biphenylmethanol, it is advised to avoid breathing mist, gas, or vapours and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2-methyl-3-phenylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTLHJPGBIVQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074101 | |
Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-biphenylmethanol | |
CAS RN |
76350-90-8 | |
Record name | 2-Methyl[1,1′-biphenyl]-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76350-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-3-methanol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.